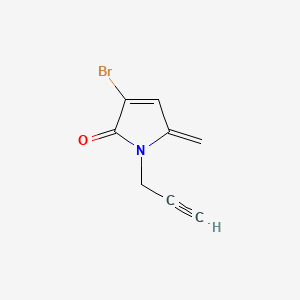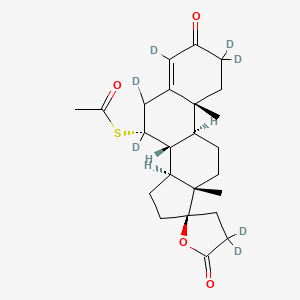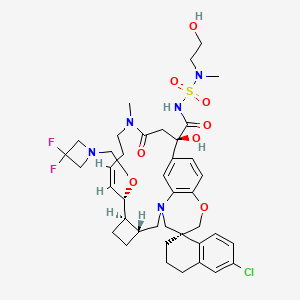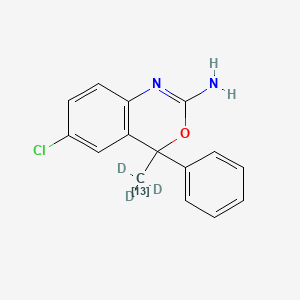
2-Methylthiopurine-13C, d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthiopurine-13C, d3 is a compound that is labeled with stable isotopes of carbon-13 and deuterium. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound is a derivative of 2-Methylthiopurine, which is known for its applications in various biochemical studies .
準備方法
The synthesis of 2-Methylthiopurine-13C, d3 involves the incorporation of carbon-13 and deuterium into the 2-Methylthiopurine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-Methylthiopurine-13C, d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Methylthiopurine-13C, d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs.
Industry: It is used in the development of new materials and in quality control processes
作用機序
The mechanism of action of 2-Methylthiopurine-13C, d3 involves its incorporation into biochemical pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
類似化合物との比較
2-Methylthiopurine-13C, d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Methylthiopurine: The non-labeled version of the compound.
6-Methylthiopurine: A similar compound with a different position of the methyl group.
2-Thiopurine: A compound with a similar structure but without the methyl group.
The stable isotope labeling of this compound makes it particularly valuable for detailed biochemical studies and applications .
特性
分子式 |
C6H6N4S |
|---|---|
分子量 |
170.22 g/mol |
IUPAC名 |
2-(trideuterio(113C)methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
InChIキー |
GEVCSRLIETZLTD-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])SC1=NC=C2C(=N1)N=CN2 |
正規SMILES |
CSC1=NC=C2C(=N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





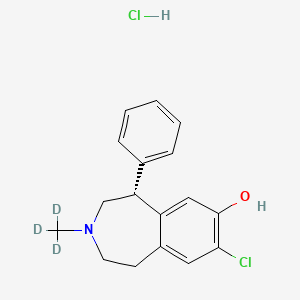



![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
